molecular formula C20H22N4O5S B2824340 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1797068-11-1

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2824340
CAS No.: 1797068-11-1
M. Wt: 430.48
InChI Key: APNIMYAISFTEAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic small-molecule compound featuring a 1,2,4-oxadiazole core substituted with a furan-2-yl group. The oxadiazole ring is linked to a phenylmethyl moiety, which is further connected to a piperidine-4-carboxamide scaffold modified with a methylsulfonyl group.

Properties

IUPAC Name

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c1-30(26,27)24-10-8-14(9-11-24)20(25)21-16-6-3-2-5-15(16)13-18-22-19(23-29-18)17-7-4-12-28-17/h2-7,12,14H,8-11,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNIMYAISFTEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with other sulfonamide- and oxadiazole-containing molecules, particularly those targeting voltage-gated sodium channels or exhibiting insecticidal properties. Below is a comparative analysis based on available patent data and structural analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Pharmacological Target Reference
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide 1,2,4-Oxadiazole Furan-2-yl, methylsulfonyl-piperidine carboxamide Voltage-gated sodium channels (inferred)
3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione 1,2,4-Oxadiazole Trifluoromethyl phenyl, morpholinoethyl-imidazolidinedione Insecticidal activity (sodium channel blocker)
N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)[4-[methyl(methylsulfonyl)amino]phenyl]methylene]-hydrazinecarboxamide Hydrazine-carboxamide Chlorophenyl, methylsulfonyl-amino Sodium channel blocker (metaflumizone analog)

Structural Analysis

Oxadiazole Core: The target compound and the imidazolidinedione derivative () share a 1,2,4-oxadiazole ring, a heterocycle known for metabolic stability and bioactivity in agrochemicals and pharmaceuticals . However, the latter replaces the furan-2-yl group with a trifluoromethylphenyl substituent, likely enhancing lipophilicity and resistance to oxidative metabolism.

Sulfonamide Functionalization: Both the target compound and the hydrazinecarboxamide analog () incorporate methylsulfonyl groups.

Linker Diversity: The benzyl linker in the target compound contrasts with the morpholinoethyl-imidazolidinedione chain in , which may confer divergent pharmacokinetic profiles.

Functional Insights

  • Target Specificity: The furan-2-yl group in the target compound could enhance π-π stacking interactions with aromatic residues in sodium channel binding pockets, a mechanism less pronounced in the trifluoromethyl-substituted analog .
  • Metabolic Stability: The methylsulfonyl-piperidine group may improve metabolic stability compared to the methyl(methylsulfonyl)amino group in , which could be susceptible to enzymatic hydrolysis .

Research Findings and Limitations

While direct comparative pharmacological data (e.g., IC₅₀ values) are absent in the provided evidence, structural inferences suggest:

  • The target compound’s furan-2-yl and methylsulfonyl-piperidine groups may balance lipophilicity and solubility better than analogs with bulkier substituents (e.g., trifluoromethyl).
  • Patent data highlight a trend toward combining oxadiazoles with sulfonamides for sodium channel modulation, but clinical or preclinical efficacy data remain undisclosed .

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including cyclization of the 1,2,4-oxadiazole ring, coupling of the furan-2-yl group, and functionalization of the piperidine-carboxamide moiety. Critical parameters include:

  • Temperature control : Oxadiazole formation often requires reflux in solvents like ethanol or DMF .
  • Catalyst selection : Use of coupling agents (e.g., EDCI/HOBt) for amide bond formation between the phenyl and piperidine groups .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, monitored via HPLC . Yield optimization (typically 50-70%) can be achieved by inert atmosphere conditions and stoichiometric balancing of reagents .

Q. How can the structural integrity of the compound be validated post-synthesis?

Standard analytical methods include:

  • NMR spectroscopy : Confirm the presence of the furan-2-yl protons (δ 6.3–7.4 ppm) and methylsulfonyl group (singlet at δ 3.1 ppm) .
  • Mass spectrometry : Molecular ion peak matching the theoretical mass (e.g., ~470 Da for C₂₃H₂₄N₄O₅S) .
  • X-ray crystallography : Resolve conformational flexibility of the piperidine ring and oxadiazole-phenyl linkage .

Q. What preliminary assays are recommended to assess its biological activity?

  • Enzyme inhibition assays : Test against targets like 5-lipoxygenase-activating protein (FLAP) due to structural similarity to oxadiazole-containing FLAP inhibitors (IC₅₀ < 10 nM in binding assays) .
  • Cellular viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects at 1–10 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Substituent variation : Replace the furan-2-yl group with thiophene or benzothiazole to modulate hydrophobicity and π-π stacking .
  • Piperidine modifications : Introduce substituents at the 4-position (e.g., methyl, fluorine) to enhance metabolic stability .
  • Methylsulfonyl group : Assess its role in hydrogen bonding with target proteins via isosteric replacement (e.g., sulfonamide or phosphonate) .

Q. How should contradictory bioactivity data from different assays be resolved?

Contradictions may arise from assay conditions (e.g., cell-free vs. whole-blood systems). Mitigation strategies include:

  • Dose-response validation : Repeat assays in human whole blood to account for plasma protein binding (e.g., IC₅₀ shift from 10 nM to 100 nM due to albumin interactions) .
  • Off-target screening : Use kinase profiling panels to rule out non-specific binding .

Q. What computational methods are effective for predicting binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with FLAP’s arachidonic acid binding pocket .
  • MD simulations : Analyze piperidine ring flexibility over 100-ns trajectories to identify stable conformers .
  • Free-energy perturbation (FEP) : Quantify the impact of methylsulfonyl substitution on binding affinity .

Q. How can metabolic stability and pharmacokinetics (PK) be evaluated preclinically?

  • In vitro microsomal assays : Measure hepatic clearance using human liver microsomes (HLM) and CYP450 inhibition profiles .
  • In vivo PK studies : Administer IV/PO doses in rodents to calculate AUC, t₁/₂, and bioavailability. For example, oxadiazole analogs show low clearance (<20% hepatic extraction) but moderate oral bioavailability (30-40%) due to efflux transporters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.